3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Description
3-Phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a synthetic small molecule characterized by a fused pyrazolo[1,5-a]pyridine core linked to a propanamide moiety substituted with a phenyl group. The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-rich bicyclic heterocycle, combining a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). This structural framework is known for its versatility in drug discovery, particularly in kinase inhibition and cancer therapy . The propanamide linker and phenyl substituent likely enhance binding affinity and modulate physicochemical properties such as solubility and metabolic stability .
Properties
IUPAC Name |
3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(10-9-14-6-2-1-3-7-14)18-12-15-13-19-20-11-5-4-8-16(15)20/h1-8,11,13H,9-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJDDHDDTXIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise and efficient route to the desired compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its ability to modulate specific biological pathways. Additionally, it finds applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can vary depending on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from other pyrazolo-fused derivatives:
- They are widely studied as protein kinase inhibitors (e.g., TTK, PDE4) .
- Pyrazolo[1,5-a][1,3,5]triazines : Triazine-containing analogs exhibit enhanced electron-deficient character, influencing binding to ATP pockets in kinases .
- Pyrazolo[1,5-a][1,4]diazepines : Larger fused systems (e.g., in ) introduce conformational flexibility but may reduce metabolic stability .
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
Substituent Analysis
- Propanamide Linker : Present in the target compound and analogs like N-(1,5-dimethylpyrazol-4-yl)-3-phenylpropanamide (). This linker improves solubility and enables interactions with hydrophobic kinase domains .
- Phenyl Group : The 3-phenyl substitution in the target compound may enhance π-π stacking with kinase active sites, similar to pyrazolo[1,5-a]pyrimidines where phenyl substitutions boost potency (e.g., compounds 6m and 6p in ).
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The phenyl group and pyridine core may increase hydrophobicity compared to pyrazolo[1,5-a]pyrimidines, necessitating formulation adjustments.
- Metabolic Stability : Propanamide linkers generally resist hydrolysis better than ester counterparts, as seen in related compounds ().
Biological Activity
3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions. One common method includes the condensation of aminopyrazole derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds related to pyrazolo[1,5-a]pyridines exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown activity against various strains of bacteria and fungi. The compound's mechanism of action is believed to involve inhibition of key enzymes essential for microbial growth.
Anticancer Properties
Research indicates that this compound may act as a kinase inhibitor, which could regulate various cellular processes associated with cancer proliferation. In vitro studies have shown that this compound can inhibit cell growth in several cancer cell lines.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by its structural features. Key findings from SAR studies include:
- Phenyl Substitution: The presence of a phenyl group enhances biological activity by improving binding affinity to target proteins.
- Pyrazole Ring Modifications: Alterations in the pyrazole ring can significantly affect the compound's potency and selectivity against specific biological targets.
Research Findings
A comprehensive study published in MDPI highlighted the synthesis and biological evaluation of various pyrazolo derivatives, including this compound. The study provided detailed insights into the compound's pharmacokinetics and potential therapeutic applications against resistant strains of pathogens .
Table 1: Biological Activity Summary
Case Studies
In a recent case study involving the use of pyrazolo derivatives for treating tuberculosis (TB), researchers found that compounds similar to this compound exhibited promising results in inhibiting Mycobacterium tuberculosis. The study emphasized the need for further investigation into the structure-function relationship to optimize these compounds for higher efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
